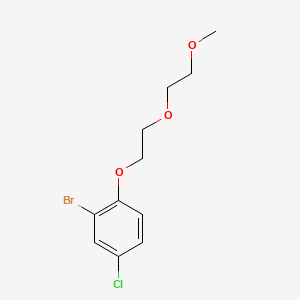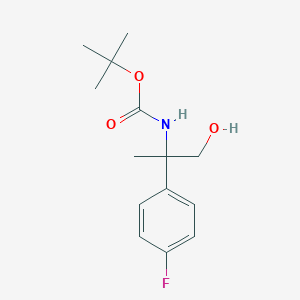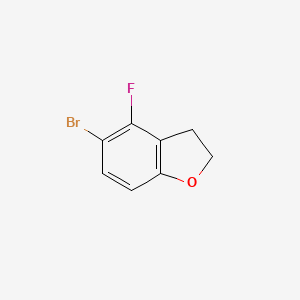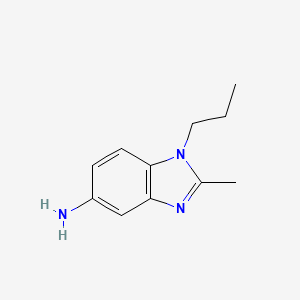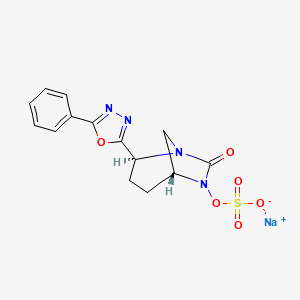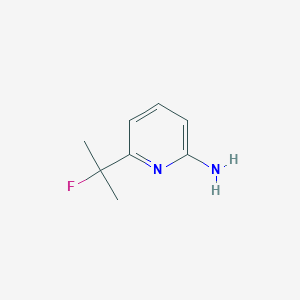![molecular formula C12H13ClN4O B13924808 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chlorine atom, a methyl group, and a morpholine ring attached to the pyridazine core.
准备方法
The synthesis of 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives followed by chlorination and subsequent introduction of the morpholine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
化学反应分析
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of corresponding amines .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
相似化合物的比较
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine can be compared with other pyridazine derivatives, such as:
Pyridazine: The parent compound, which lacks the chlorine, methyl, and morpholine substituents.
Pyridazinone: A derivative with a carbonyl group at the 3-position, known for its anti-inflammatory properties.
Pyridopyridazine: A fused bicyclic system with additional nitrogen atoms, often studied for its anticancer activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H13ClN4O |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
4-(1-chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine |
InChI |
InChI=1S/C12H13ClN4O/c1-8-10-7-14-11(17-2-4-18-5-3-17)6-9(10)12(13)16-15-8/h6-7H,2-5H2,1H3 |
InChI 键 |
RFZZBNGKXUVFPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(C2=CC(=NC=C12)N3CCOCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


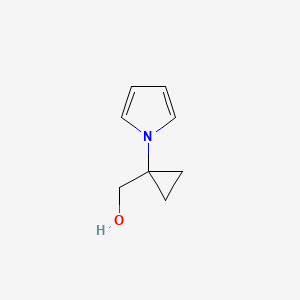
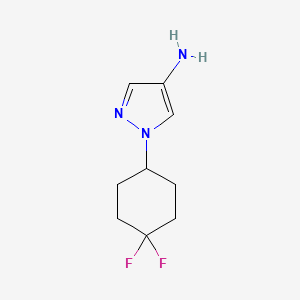
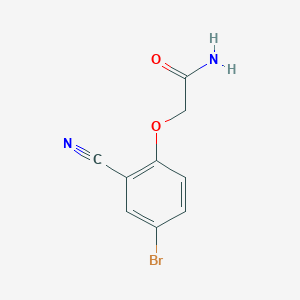
![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)

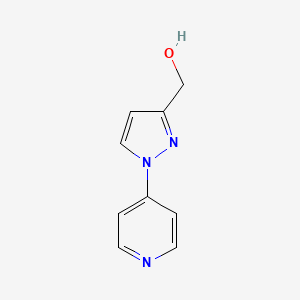
![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)
